4-(4-Fluorophenyl)-2-oxobut-3-enoic acid
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Overview
Description
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.161. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Agent Research
4-(4-Fluorophenyl)-2-oxobut-3-enoic acid and related compounds have been extensively studied for their potential as neuroprotective agents. They are notably potent inhibitors of the kynurenine-3-hydroxylase enzyme, a promising target for neuroprotection. These inhibitors can prevent the interferon-gamma-induced synthesis of quinolinic acid in human peripheral blood monocyte-derived macrophages, which is significant in the context of neurodegenerative diseases (Drysdale et al., 2000).
Transition Metal Ion Complexes
Research has also been conducted on the synthesis of complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions. These complexes display interesting thermal and magnetic properties, and their carboxylate groups act as bidentate ligands. Such studies contribute to the understanding of the physicochemical behavior of these complexes (Ferenc et al., 2017).
Antimicrobial Activity
The chemical structure of this compound lends itself to the synthesis of various heterocyclic compounds, which have been shown to possess antimicrobial activities. These compounds are synthesized through reactions with nitrogen, sulfur, and carbon nucleophiles under Michael addition conditions (El-Hashash et al., 2014).
Synthesis of Biologically Active Compounds
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, including the 4-(4-Fluorophenyl) variant, are crucial as building blocks in the synthesis of biologically active compounds. An efficient general protocol for the synthesis of these acids has been developed, combining microwave assistance and ytterbium triflate catalyst (Tolstoluzhsky et al., 2008).
DNA Interaction and Biological Studies
Significant research has been conducted on the interaction of derivatives of this compound with DNA and their biological activities. These studies include the synthesis, characterization, and investigation of DNA-binding properties, as well as evaluations of cytotoxicity, antitumor, and antioxidant activities (Sirajuddin et al., 2015).
Mechanism of Action
Target of Action
The compound contains a fluorophenyl group, which is often found in bioactive molecules due to its ability to form stable interactions with various biological targets . .
Mode of Action
The compound’s mode of action would depend on its specific biological targets. Generally, compounds with a fluorophenyl group can interact with their targets through hydrophobic interactions and hydrogen bonding .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Fluorophenyl groups are often involved in pathways related to inflammation, cancer, and neurological disorders .
Safety and Hazards
Properties
IUPAC Name |
(E)-4-(4-fluorophenyl)-2-oxobut-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-6H,(H,13,14)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFACAOXARREDJ-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.